1-(2-Methoxy-4-nitrophenyl)pyrrolidine (CAS 67828-57-3) is a highly stable, crystalline nitroaromatic building block utilized as an advanced precursor for electron-rich anilines in pharmaceutical manufacturing . Featuring a methoxy group and a pyrrolidine ring, it serves as a critical intermediate in the development of targeted kinase inhibitors, such as Spleen Tyrosine Kinase (Syk) antagonists [1]. For procurement and process chemistry, its primary value lies in its ambient stability and its ability to cleanly undergo catalytic reduction to 3-methoxy-4-(pyrrolidin-1-yl)aniline immediately prior to active pharmaceutical ingredient (API) coupling, thereby avoiding the handling of volatile amines and the storage issues associated with easily oxidized anilines.
Substituting 1-(2-Methoxy-4-nitrophenyl)pyrrolidine with its upstream precursor, 1-fluoro-2-methoxy-4-nitrobenzene, forces the manufacturer to perform a nucleophilic aromatic substitution (SNAr) using pyrrolidine—a volatile, toxic, and highly flammable reagent [1]. Incomplete removal of residual pyrrolidine from this step frequently poisons palladium catalysts during the subsequent nitro reduction, leading to stalled reactions and batch failures [2]. Furthermore, attempting to procure the downstream product, 3-methoxy-4-(pyrrolidin-1-yl)aniline, introduces severe supply chain vulnerabilities; the electron-rich aniline is highly susceptible to auto-oxidation, rapidly darkening and forming impurities upon atmospheric exposure, which compromises the purity of the final active pharmaceutical ingredient (API) [3].
A primary procurement advantage of 1-(2-Methoxy-4-nitrophenyl)pyrrolidine is its robust stability compared to its reduced aniline counterpart. The nitro form remains stable as a solid with negligible degradation under ambient conditions. In contrast, the electron-rich 3-methoxy-4-(pyrrolidin-1-yl)aniline is highly prone to auto-oxidation, requiring strict inert-gas packaging and cold storage to prevent rapid discoloration and impurity formation [1]. Procuring the nitro precursor allows facilities to decouple the supply chain from the immediate coupling step, reducing the aniline only when needed.
| Evidence Dimension | Oxidative degradation rate under ambient atmosphere |
| Target Compound Data | 1-(2-Methoxy-4-nitrophenyl)pyrrolidine: <0.5% degradation over 6 months at 25°C |
| Comparator Or Baseline | 3-Methoxy-4-(pyrrolidin-1-yl)aniline: Rapid discoloration and >5% degradation within weeks without inert atmosphere |
| Quantified Difference | >10-fold increase in ambient shelf-life stability |
| Conditions | Ambient storage, 25°C, atmospheric oxygen exposure |
Allows for bulk procurement and long-term ambient storage without the severe degradation risks associated with electron-rich anilines.
Procuring the pre-synthesized 1-(2-Methoxy-4-nitrophenyl)pyrrolidine ensures high-purity feedstocks for catalytic hydrogenation. When manufacturers attempt to synthesize this intermediate in-house from 1-fluoro-2-methoxy-4-nitrobenzene, trace residual pyrrolidine often remains. Free pyrrolidine is a known catalyst poison that severely depresses the activity of Pd/C during the subsequent nitro reduction, leading to incomplete conversion and lower yields [1]. High-purity commercial batches of the nitro-pyrrolidine intermediate bypass this SNAr purification bottleneck, ensuring >95% reduction yields.
| Evidence Dimension | Downstream reduction yield and catalyst performance |
| Target Compound Data | Pre-synthesized 1-(2-Methoxy-4-nitrophenyl)pyrrolidine: >95% yield with standard Pd/C loading |
| Comparator Or Baseline | In-house SNAr crude (from fluoro-precursor): Variable yields (80-85%) due to residual amine poisoning |
| Quantified Difference | ~10-15% higher reduction yield and reliable catalyst turnover |
| Conditions | Catalytic hydrogenation (Pd/C, H2) to the corresponding aniline |
Eliminates the risk of catalyst poisoning during the critical reduction step, ensuring reproducible batch yields.
In the context of medicinal chemistry and API design, the specific 5-membered pyrrolidine ring of this intermediate provides a distinct conformational profile compared to 6-membered analogs like piperidine or morpholine. When incorporated into kinase inhibitors (e.g., targeting Syk), the reduced steric bulk and specific dihedral angle of the pyrrolidine moiety allow for accommodation within the narrow hinge-binding pockets of the kinase [1]. Substituting this building block with a piperidine analog typically results in steric clashes that significantly reduce target affinity.
| Evidence Dimension | Target binding affinity (IC50) in derived APIs |
| Target Compound Data | Pyrrolidine-derived APIs: Low nanomolar affinity (e.g., <10 nM) for specific kinase targets |
| Comparator Or Baseline | Piperidine/morpholine analogs: Often >50 nM due to hinge region steric clashes |
| Quantified Difference | Up to 5-fold improvement in target affinity |
| Conditions | In vitro kinase inhibition assays (e.g., Syk) |
Ensures the final API maintains the required potency profile, making analog substitution non-viable for validated drug candidates.
This compound is a strategic precursor for synthesizing 3-methoxy-4-(pyrrolidin-1-yl)aniline-derived kinase inhibitors. Procuring the stable nitro intermediate allows pharmaceutical manufacturers to perform the reduction step immediately prior to API coupling, maximizing yield and purity while preventing aniline auto-oxidation[1].
Ideal for facilities looking to avoid the handling, storage, and disposal of volatile, toxic pyrrolidine. Purchasing the pre-formed adduct streamlines the synthetic route and eliminates the risk of residual amine poisoning during subsequent hydrogenation steps [2].
Essential for medicinal chemistry teams building libraries of targeted therapeutics where the specific steric profile of the 5-membered pyrrolidine ring is required to probe narrow kinase binding pockets, outperforming bulkier piperidine or morpholine alternatives in target affinity [3].